
N-(6-Nitroquinolin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-Nitroquinolin-2-yl)acetamide is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry. The presence of the nitro group at the 6-position of the quinoline ring and the acetamide group at the 2-position makes this compound unique and potentially useful for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Nitroquinolin-2-yl)acetamide typically involves the nitration of quinoline followed by acylation. One common method is as follows:
Nitration of Quinoline: Quinoline is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.
Acylation: The nitrated quinoline is then reacted with acetic anhydride in the presence of a catalyst such as pyridine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be used to enhance efficiency and safety.
化学反応の分析
Types of Reactions
N-(6-Nitroquinolin-2-yl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form quinoline N-oxides.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Reduction: N-(6-Aminoquinolin-2-yl)acetamide.
Substitution: Various substituted quinoline derivatives.
Oxidation: Quinoline N-oxides.
科学的研究の応用
N-(6-Nitroquinolin-2-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Used in the production of dyes, catalysts, and other industrial chemicals.
作用機序
The mechanism of action of N-(6-Nitroquinolin-2-yl)acetamide involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The acetamide group may also play a role in modulating the compound’s activity and specificity.
類似化合物との比較
Similar Compounds
N-(6-Aminoquinolin-2-yl)acetamide: Similar structure but with an amino group instead of a nitro group.
N-(6-Chloroquinolin-2-yl)acetamide: Similar structure but with a chloro group instead of a nitro group.
N-(6-Methylquinolin-2-yl)acetamide: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
N-(6-Nitroquinolin-2-yl)acetamide is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. The nitro group can undergo specific reactions that other similar compounds cannot, making it valuable for certain applications.
特性
分子式 |
C11H9N3O3 |
|---|---|
分子量 |
231.21 g/mol |
IUPAC名 |
N-(6-nitroquinolin-2-yl)acetamide |
InChI |
InChI=1S/C11H9N3O3/c1-7(15)12-11-5-2-8-6-9(14(16)17)3-4-10(8)13-11/h2-6H,1H3,(H,12,13,15) |
InChIキー |
HUVAYCJRKRPCSC-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=NC2=C(C=C1)C=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Thiazolo[4,5-d]pyriMidin-2(3H)-one, 7-[[(1R)-1-(hydroxyMethyl)-3-Methylbutyl]aMino]-5-[[(1S)-1-phenylethyl]thio]-](/img/structure/B14131139.png)
![2,7-Bis(2-(diisopropylamino)ethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B14131140.png)
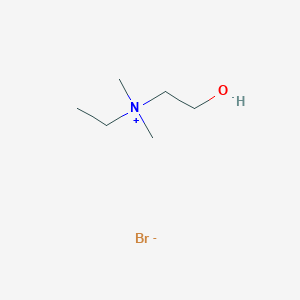
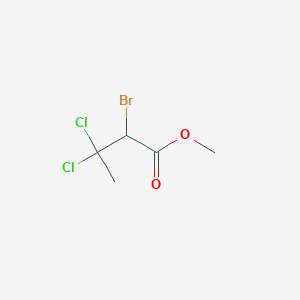
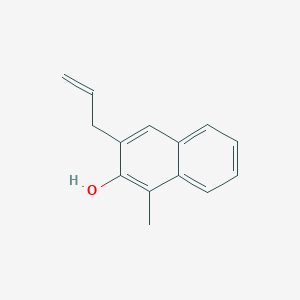
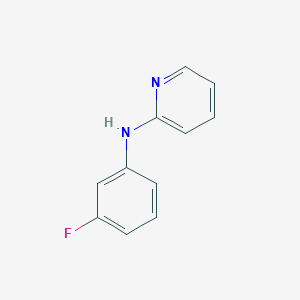
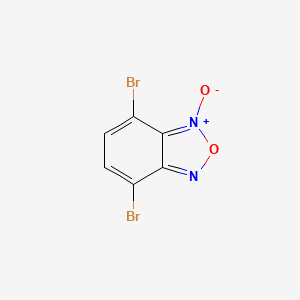
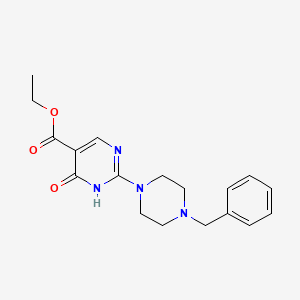
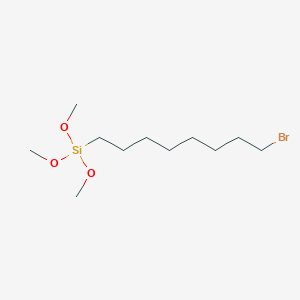
![7-{[5-(piperidin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methoxy}-3,4-dihydroquinolin-2(1H)-one](/img/structure/B14131185.png)
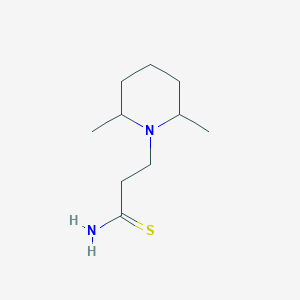
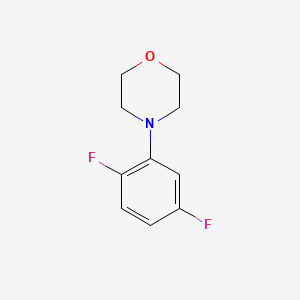
![3-[7-[[2-(3,4-Difluorophenyl)cyclopropyl]amino]-5-propylsulfinyltriazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B14131214.png)
![N-[4-[bis(4-anilinophenyl)methyl]phenyl]-3-methylaniline;sulfate](/img/structure/B14131217.png)
